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For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the preclinical and clinical studies of PI-88
(muparfostat), a heparanase inhibitor, in combination with other cancer therapies. Detailed
protocols for representative studies are included to guide future research and development.

Introduction

P1-88 is a highly sulfated oligosaccharide that acts as a potent inhibitor of heparanase, the sole
endo-B-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans
(HSPGSs).[1] Upregulation of heparanase is observed in numerous cancers and is associated
with increased tumor growth, angiogenesis, metastasis, and poor prognosis.[2] PI-88 exerts its
anti-cancer effects by inhibiting heparanase-mediated degradation of the extracellular matrix
(ECM) and by sequestering pro-angiogenic growth factors such as fibroblast growth factor
(FGF) and vascular endothelial growth factor (VEGF), thereby inhibiting angiogenesis and
tumor progression.[3][4] Preclinical and clinical studies have explored the potential of PI-88
both as a monotherapy and in combination with conventional chemotherapies.[5]

Combining PI-88 with Chemotherapy

The rationale for combining PI-88 with chemotherapy stems from their complementary
mechanisms of action. While chemotherapy directly targets rapidly dividing cancer cells, P1-88
targets the tumor microenvironment by inhibiting angiogenesis and metastasis. Preclinical
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studies have shown that PI-88 can enhance the efficacy of cytotoxic agents. Clinical trials have

primarily focused on combining PI-88 with docetaxel in various solid tumors.

Table 1: Summary of Clinical Trials of PI-88 in
Combination with Docetaxel
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Protocol 1: Phase | Study of PI-88 and Docetaxel in

Advanced Malighancies
This protocol is based on the study by Chow et al. (2008).

1. Patient Population:

» Patients with advanced solid malignancies refractory to standard therapy.
o ECOG performance status of 0-2.

¢ Adequate organ function.

2. Treatment Regimen:

o PI-88: Administered subcutaneously (SC) daily for 4 consecutive days each week for 3
weeks of a 28-day cycle. Doses were escalated in cohorts of patients (e.g., 160 mg/day, 190
mg/day, 220 mg/day, 250 mg/day).

o Docetaxel: Administered as an intravenous (IV) infusion at a fixed dose of 30 mg/m2 on days
1, 8, and 15 of each 28-day cycle.

3. Study Endpoints:

e Primary: Maximum tolerated dose (MTD) of PI-88 in combination with docetaxel, safety, and
toxicity.

o Secondary: Pharmacokinetics of PI-88 and docetaxel, and preliminary anti-tumor activity
(response rate, stable disease).

4. Assessments:
» Toxicity was monitored continuously and graded according to NCI-CTCAE.
e Tumor response was assessed every two cycles using RECIST criteria.

o Pharmacokinetic blood samples for PI-88 and docetaxel were collected at specified time
points.
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5. Biomarker Analysis:

o Plasma and urine levels of FGF-2 and plasma levels of VEGF were measured to assess the
biological activity of PI-88.

Signaling Pathways and Mechanisms of Action

While a direct link between PI-88 and the MyD88 signaling pathway is not strongly established,
the mechanism of heparanase inhibition by PI1-88 has well-documented downstream effects on
tumor angiogenesis and metastasis. Heparan sulfate, the substrate for heparanase, has been
shown to be involved in MyD88-dependent and -independent pathways in dendritic cell
maturation. However, the effect of a heparanase inhibitor on this specific pathway is not clear.
There is evidence of crosstalk between the MyD88 and Focal Adhesion Kinase (FAK)
pathways, and FAK is involved in cell adhesion, a process influenced by heparanase.

The primary and well-established mechanism of PI-88 is the inhibition of heparanase, leading

to:

« Inhibition of Angiogenesis: By preventing the release of pro-angiogenic growth factors
(VEGF, FGF) sequestered by heparan sulfate proteoglycans in the extracellular matrix.

« Inhibition of Metastasis: By maintaining the integrity of the basement membrane and
extracellular matrix, thus preventing tumor cell invasion and dissemination.
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Mechanism of Action of PI-88.

Experimental Workflow Diagrams

The following diagram illustrates a typical workflow for a Phase I/11 clinical trial combining PI-88
with chemotherapy.
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Workflow for a PI-88 Combination Therapy Clinical Trial.
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PI1-88 in Other Cancer Types
Hepatocellular Carcinoma (HCC)

P1-88 has been investigated as an adjuvant therapy for HCC after curative resection. A Phase Il
trial showed that P1-88 at 160 mg/day was safe and showed preliminary efficacy in delaying
tumor recurrence. A long-term follow-up study suggested a significant survival advantage for
patients receiving this dose.

Recurrence-
Treatment L
N Free at Key Findings Reference
Group .
Completion
Untreated
58 29 (50%) -
Control
Optimal and safe
P1-88 160 dose with
56 35 (63%) o
mg/day preliminary
efficacy.
Higher rate of
P1-88 250 hepatotoxicity-
54 22 (41%)
mg/day related
withdrawals.
Melanoma

Phase | and Il trials have evaluated PI-88 in patients with advanced melanoma. As a
monotherapy, PI-88 was generally well-tolerated, with some evidence of disease control. One
patient in a Phase | study had a partial response that was maintained for over 50 months.

Table 3: Phase Il Study of PI-88 Monotherapy in
Advanced Melanoma
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Efficacy Endpoint Result Reference
Partial Response (PR) 2.4% (1 patient)

Stable Disease (SD) 14.6% (6 patients)

Progressive Disease (PD) 73.2% (30 patients)

Disease Control Rate (PR+SD) 36%

Median Time to Progression 1.7 months
Median Overall Survival 9.0 months
Conclusion

P1-88, a heparanase inhibitor, has shown a manageable safety profile and some evidence of
clinical activity in combination with chemotherapy and as an adjuvant therapy. The combination
of PI-88 with docetaxel is feasible, but careful monitoring for hematologic toxicity is required,
especially at higher doses of docetaxel. Further studies are warranted to optimize the dosing
and scheduling of P1-88 in combination regimens and to identify patient populations most likely
to benefit from this therapeutic approach. The development of next-generation heparanase
inhibitors continues to be an active area of research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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